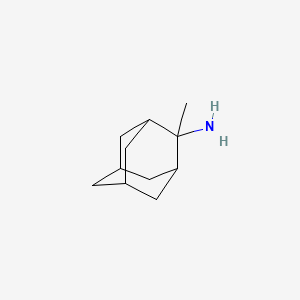

2-Amino-2-methyladamantane

Vue d'ensemble

Description

2-Amino-2-methyladamantane is a chemical compound with the molecular formula C11H19N and a molecular weight of 165.28 . It is used in various applications, including as a raw material in the preparation of other products .

Synthesis Analysis

The synthesis of 2-Amino-2-methyladamantane and its derivatives has been discussed in several studies . Synthetic routes to new amino nitriles with the functional groups at the 2-position of the adamantane core, based on reactions of adamantanonimines with acetone cyanohydrin or of adamantanone cyanohydrin with aliphatic amines, are considered .

Molecular Structure Analysis

The molecular structure of 2-Amino-2-methyladamantane consists of an adamantane core with an amino group and a methyl group attached at the 2-position . The adamantane core is a highly symmetrical, three-dimensional structure that contributes to the unique properties of this compound .

Chemical Reactions Analysis

The chemical reactions involving 2-Amino-2-methyladamantane are complex and varied. One study discusses the wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-2-methyladamantane include a predicted boiling point of 232.6±8.0 °C, a predicted density of 0.999±0.06 g/cm3, and a predicted pKa of 10.92±0.20 .

Applications De Recherche Scientifique

- Nanodiamond Synthesis : Researchers explore the transformation of adamantane derivatives into nanodiamonds. Crystal structure studies and dynamic NMR experiments provide insights into the effect of bulkiness and steric strain on amide bond rotation .

- Surface Recognition : The adamantane moiety plays a crucial role in designing drug delivery systems and surface recognition studies. Liposomes, cyclodextrins, and dendrimers based on or incorporating adamantane derivatives are actively investigated .

Catalysis and Chemical Transformations

Orientations Futures

The future directions for 2-Amino-2-methyladamantane are promising. Given the continued use of adamantanes as linkers in nanomaterials, as “lipophilic bullets” in the optimization of therapeutics and as bulky, electron-rich substituents in a variety of ligand-design applications, we expect that interest in the new methods for the selective functionalization of diamondoids will continue to attract .

Mécanisme D'action

Target of Action

It is known that adamantane derivatives, such as amantadine, rimantadine, and memantine, are used in pharmaceuticals and exhibit antiviral, anti-parkinsonian, or anti-alzheimer properties . Therefore, it is plausible that 2-Amino-2-methyladamantane may interact with similar targets.

Mode of Action

It is known that adamantane moieties can be introduced on diamondoids such as adamantane, 2-azaadamantane, or diamantane by amide formation and reduction to the corresponding amine . This process involves amidation under Schotten–Baumann conditions and reduction with BH3·THF .

Biochemical Pathways

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Pharmacokinetics

Pharmacokinetics describes how the drug is absorbed, distributed, metabolised, and excreted by the body . The ADME properties are affected by physicochemical properties of the drug, and other properties such as human behavior (e.g. food and drug intake) and genetics .

Result of Action

It is known that the introduction of adamantane moieties on diamondoids can lead to the formation of nanodiamonds .

Action Environment

It is known that the volatility measurements of laboratory-generated amp nitrate nanoparticles gave δvaph = 80 ± 16 kj mol−1 and an estimated vapor pressure of (13 ± 03) × 10−5 Pa at 298 K .

Propriétés

IUPAC Name |

2-methyladamantan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N/c1-11(12)9-3-7-2-8(5-9)6-10(11)4-7/h7-10H,2-6,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCRIAGJXHTUGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3CC(C2)CC1C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-methyladamantane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine](/img/structure/B3167014.png)

amine](/img/structure/B3167025.png)

![1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 1-[tris(1-methylethyl)silyl]-](/img/structure/B3167060.png)